molecular formula C10H15N3O3S B8748487 4-Hydrazinobenzenesulfonic acid morpholide CAS No. 53915-80-3

4-Hydrazinobenzenesulfonic acid morpholide

Cat. No. B8748487
CAS RN: 53915-80-3
M. Wt: 257.31 g/mol
InChI Key: DGBIMUZIXHVUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596742B1

Procedure details

5 g of 4-fluorobenzenesulfonic acid morpholide were dissolved in 15 ml of N-methylpyrrolidone and mixed with 2.5 g of hydrazine hydrate, and the mixture was heated at 100° C. for 1 hour. After cooling to room temperature, 75 ml of water were added and the mixture was stirred at room temperature. After 2 hours, the solid was filtered off with suction and recrystallized from isopropanol.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.O.[NH2:18][NH2:19].O>CN1CCCC1=O>[NH:18]([C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1)[NH2:19] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N(N)C1=CC=C(C=C1)S(=O)(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.